Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate
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Overview
Description
Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a formyl group and a carboxylate ester group attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Methyl 2-carboxythieno[3,2-b]thiophene-5-carboxylate
Reduction: Methyl 2-hydroxymethylthieno[3,2-b]thiophene-5-carboxylate
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate depends on its specific application:
Biological Activity: In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects.
Electronic Properties: In electronic applications, the compound’s conjugated system allows it to participate in charge transfer processes, making it suitable for use in organic semiconductors and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate: Another thiophene derivative with similar functional groups but different ring substitution pattern.
Methyl thiophene-2-carboxylate: Lacks the formyl group, making it less versatile in certain synthetic applications.
5-Methyl-2-thiophenecarboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.
Uniqueness
Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of advanced materials and biologically active compounds .
Biological Activity
Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as thienopyrimidines, which are characterized by their fused thiophene and pyrimidine structures. The synthesis of this compound typically involves the Vilsmeier–Haack reaction, which allows for the introduction of formyl groups into heterocyclic systems. This method has been shown to be effective in producing various thienopyrimidine derivatives with enhanced biological activities .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Studies have indicated that thienopyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications to the thienopyrimidine structure have led to compounds that demonstrate activity against various pathogens, including resistant strains of bacteria .
2. Anti-inflammatory Properties
- The compound has been noted for its potential in treating inflammatory conditions. Research suggests that it may inhibit leukocyte adhesion and migration, processes crucial in inflammation. This activity is mediated through the modulation of transcription factors such as NF-kB, which plays a pivotal role in inflammatory responses .
3. Antitumor Activity
- This compound has shown promise as an anticancer agent. Various studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress within cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria | , |
Anti-inflammatory | Inhibition of leukocyte adhesion | , |
Antitumor | Induction of apoptosis | , |
Table 2: Synthesis Methods Overview
Synthesis Method | Description | Advantages |
---|---|---|
Vilsmeier–Haack | Formylation of heterocycles | High yield, versatile |
Cyclization reactions | Formation of fused ring systems | Structural diversity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including this compound. Results showed that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects demonstrated that this compound significantly reduced TNF-α-induced expression of E-selectin in endothelial cells. This indicates its potential utility in managing chronic inflammatory diseases by targeting leukocyte trafficking mechanisms.
Properties
IUPAC Name |
methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S2/c1-12-9(11)8-3-7-6(14-8)2-5(4-10)13-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCZQINRUIAOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.